3-(N-benzyloxy)aminopropionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(phenylmethoxyamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-10(13)6-7-11-14-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWZNLCFFVMESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Routes to 3-(N-benzyloxy)aminopropionic Acid
The most straightforward approach to synthesizing this compound involves the protection of the amino group of 3-aminopropionic acid (also known as β-alanine). This is typically accomplished using a benzyloxycarbonyl (Cbz or Z) group, which is valued for its stability under various conditions and its ease of removal via catalytic hydrogenolysis. researchgate.net
The introduction of the benzyloxycarbonyl protecting group is commonly achieved by reacting 3-aminopropionic acid with benzyl (B1604629) chloroformate (Cbz-Cl). nih.gov This reaction, a type of Schotten-Baumann reaction, is typically performed under alkaline conditions, which neutralize the hydrochloric acid byproduct. nih.gov Common bases used include sodium hydroxide (B78521) or sodium bicarbonate. The reaction is generally carried out in a mixed solvent system, such as dichloromethane (B109758) and water, to facilitate the interaction of the reactants. organic-chemistry.org The resulting N-Cbz-β-alanine is often a crystalline solid that can be purified by recrystallization. nih.govorganic-chemistry.org
Alternatively, activated esters of the Cbz group, such as the N-hydroxysuccinimide ester of carbobenzoxy-glycine (Cbz-OSu), can be employed. peptide.com This method is prevalent in peptide synthesis. The N-hydroxysuccinimide ester is highly reactive towards nucleophilic attack by the amino group of β-alanine. The reaction proceeds under mild conditions, and the N-hydroxysuccinimide byproduct is water-soluble, simplifying purification. peptide.com
Table 1: Direct N-Protection of 3-Aminopropionic Acid
| Method | Reagents | Base/Catalyst | Solvent | Key Features |
| Benzyl Chloroformate | 3-Aminopropionic acid, Benzyl chloroformate (Cbz-Cl) | Sodium hydroxide or Sodium bicarbonate | Dichloromethane/Water | Standard Schotten-Baumann conditions; product often crystallizes from the reaction mixture. nih.govorganic-chemistry.org |
| Activated Ester | 3-Aminopropionic acid, N-Cbz-hydroxysuccinimide (Cbz-OSu) | Typically not required | Dioxane, Dimethylformamide | Mild reaction conditions; water-soluble byproduct simplifies purification. peptide.com |
Phase-transfer catalysis (PTC) offers an efficient method for the N-protection of amino acids, particularly when dealing with reactants in immiscible phases (e.g., an aqueous solution of the amino acid salt and an organic solution of the protecting agent). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a poly(oxyalkylene) glycol, facilitates the transfer of the amino acid anion from the aqueous phase to the organic phase. researchgate.netgoogle.com
In this system, the alkali metal salt of the amino acid is reacted with benzyl chloroformate in a polyphase reaction mixture. The PTC agent forms a complex with the amino acid salt, rendering it soluble in the organic phase where it can react with the Cbz-Cl. google.com This method can improve reaction rates and yields, especially for amino acids that have additional functional groups, by minimizing side reactions. google.com The use of PTC allows for milder reaction conditions and can be a more environmentally friendly approach by reducing the need for certain organic solvents. rsc.orgrsc.org
Table 2: N-Protection Using Phase-Transfer Catalysis
| Component | Example | Function | Reference |
| Amino Acid Substrate | Alkali metal salt of 3-aminopropionic acid | Reactant (in aqueous phase) | google.com |
| Protecting Agent | Benzyl chloroformate | Reactant (in organic phase) | google.com |
| Phase-Transfer Catalyst | Poly(oxyalkylene) glycol, Quaternary ammonium salts | Transfers amino acid anion to organic phase | nih.govgoogle.com |
| Solvent System | Biphasic (e.g., Water/Organic Solvent) | Separates reactants into two phases | google.com |
More elaborate synthetic strategies involve the modification of other amino acid precursors to generate the target molecule. These routes include starting from diaminopropionic acid or homologating smaller amino acids.
This compound can be prepared from 2,3-diaminopropionic acid (Dap). This route requires the selective protection of the β-amino group while leaving the α-amino group free or protected by an orthogonal group that can be removed separately. One method involves reacting L-2,3-diaminopropionic acid with benzyl chloroformate under controlled pH conditions (pH 8.5-9.0) in a water/dichloromethane mixture with sodium bicarbonate as the base. This allows for the preferential formation of Nβ-Cbz-L-Dap. google.com
Another strategy involves a Curtius rearrangement starting from an N-protected aspartic acid derivative, such as N(α)-Boc-Asp(OBn)-OH. researchgate.netorganic-chemistry.org The Curtius rearrangement transforms the side-chain carboxylic acid into an isocyanate, which is then trapped to form the β-amino group. This process establishes the desired 2,3-diaminopropionic acid backbone with the β-amino group suitably protected. researchgate.netorganic-chemistry.org This multi-step transformation highlights the utility of functional group interconversions in achieving the target structure.
Table 3: Synthesis from 2,3-Diaminopropionic Acid (Dap) Derivatives
| Starting Material | Key Transformation | Reagents | Product | Reference |
| L-2,3-Diaminopropionic acid | Selective β-N-protection | Benzyl chloroformate, Sodium bicarbonate | Nβ-Cbz-L-Dap | |
| N(α)-Boc-Asp(OBn)-OH | Curtius Rearrangement | Diphenylphosphoryl azide, heat | N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid | researchgate.netorganic-chemistry.org |
A powerful method for converting α-amino acids into their β-amino acid counterparts is the Arndt-Eistert homologation. organic-chemistry.org This reaction sequence extends the carbon chain of a carboxylic acid by one methylene (B1212753) unit. wikipedia.org The process begins with an N-protected α-amino acid, such as N-Cbz-glycine. uni-koeln.de
The procedure involves several key steps:
Activation: The carboxylic acid of the N-Cbz-α-amino acid is first activated, typically by converting it into an acid chloride or a mixed anhydride. organic-chemistry.orgnih.gov
Diazoketone Formation: The activated acid is then reacted with diazomethane (B1218177) to form an α-diazoketone intermediate. uni-koeln.denih.gov
Wolff Rearrangement: The crucial step is the Wolff rearrangement of the α-diazoketone to a ketene (B1206846). This rearrangement is induced either thermally, photochemically, or, most commonly, with a metal catalyst such as silver(I) oxide (Ag₂O) or silver benzoate (B1203000). wikipedia.orgnih.govorganic-chemistry.org
Nucleophilic Trapping: The resulting ketene is highly reactive and is immediately trapped by a nucleophile present in the reaction mixture. If water is used as the nucleophile, the final product is the desired homologated β-amino acid, this compound. organic-chemistry.orgwikipedia.org
This method is highly effective for synthesizing β-amino acids, including the target compound, while retaining the stereochemistry of the original α-amino acid if a chiral precursor is used. uni-koeln.de
Table 4: Arndt-Eistert Homologation for Synthesis of this compound
| Step | Description | Typical Reagents | Intermediate/Product |
| 1. Activation | N-Cbz-α-amino acid is converted to an activated form. | Thionyl chloride or Isobutyl chloroformate/N-Methylmorpholine | N-Cbz-aminoacyl chloride or mixed anhydride |
| 2. Diazoketone Formation | The activated acid reacts with diazomethane. | Diazomethane (CH₂N₂) | N-Cbz-aminoacyl diazoketone |
| 3. Wolff Rearrangement | The diazoketone rearranges to form a ketene. | Silver benzoate (catalyst), heat, or UV light | Ketene intermediate |
| 4. Trapping | The ketene is trapped by a nucleophile. | Water (H₂O) | This compound |
Stereoselective and Enantioselective Synthesis
Controlling the stereochemistry during the synthesis of this compound is crucial, as the biological activity of β-amino acids is often dependent on their absolute configuration. Several strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity. hilarispublisher.commdpi.com
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgtcichemicals.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This is a well-established and powerful strategy for asymmetric synthesis. wikipedia.orgbath.ac.uk
A common approach involves attaching a chiral auxiliary, such as an Evans-type oxazolidinone, to an achiral carboxylic acid. wikipedia.orgbath.ac.ukresearchgate.net The resulting chiral imide can then undergo diastereoselective reactions. For instance, the enolate of an N-acyloxazolidinone can be alkylated with high diastereoselectivity. bath.ac.uk In the context of this compound, one could envision the conjugate addition of N-benzyloxyamine to a chiral N-acryloyl oxazolidinone. The conjugate addition of lithium amides to such systems has been shown to be highly stereoselective. squarespace.com
Other chiral auxiliaries, such as those derived from amino acids like (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, have also been successfully employed in the asymmetric synthesis of amino acids. researchgate.nettcichemicals.com These auxiliaries can form nickel(II) complexes with amino acids, allowing for diastereoselective alkylation or other transformations. researchgate.nettcichemicals.com The choice of chiral auxiliary is critical and can be tailored to achieve the desired stereochemical outcome.
| Chiral Auxiliary | Reaction Type | Substrate | Diastereoselectivity/Enantioselectivity | Reference(s) |
| Hexahydrobenzoxazolidinone | Alkylation | N-acylated auxiliary | High diastereoselectivity | researchgate.net |
| Evans Oxazolidinone | Enolate Alkylation | N-acyloxazolidinone | Good yields, excellent enantioselectivity | bath.ac.uk |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Alkylation of Ni(II) complex | Glycine derivative | High optical purity | tcichemicals.com |
| Amino acid-derived auxiliaries | Radical Addition | Dehydroalanine derivative | 40-90% de | researchgate.net |
This table showcases the use of various chiral auxiliaries in achieving stereoselective synthesis of amino acid derivatives.
Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases or proteases, to selectively catalyze a reaction on one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers. d-nb.infonih.gov
For the synthesis of enantiomerically pure this compound, a racemic mixture of its ester derivative can be subjected to enzymatic hydrolysis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective for this purpose. d-nb.info In a process known as kinetic resolution, the enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomeric ester remains largely unreacted. For example, the enzymatic resolution of racemic N-benzylated-β³-amino esters using CALB under mechanochemical conditions has been reported to proceed with high enantioselectivity (up to 98% ee) and good yields. d-nb.inforesearchgate.net
The efficiency and enantioselectivity of the enzymatic resolution can be influenced by factors such as the choice of enzyme, the solvent, temperature, and the structure of the substrate. mdpi.comtechnion.ac.il This method provides a practical and scalable route to access both enantiomers of the target molecule in high optical purity.
| Enzyme | Substrate | Reaction Type | Enantiomeric Excess (ee) | Reference(s) |
| Candida antarctica lipase B (CALB) | Racemic N-benzylated-β³-amino esters | Hydrolysis | Up to 98% | d-nb.inforesearchgate.net |
| Metagenome-derived esterases | Racemic phenylalkyl carboxylic acid esters | Hydrolysis | Excellent optical purity | nih.gov |
| Amano PS lipase | Racemic fluorinated arylcarboxylic acid esters | Hydrolysis | 93-100% | mdpi.com |
| Candida antarctica lipase B (CALB) | Racemic ethyl-3-hydroxybutyrate | Acetylation/Alcoholysis | >96% | technion.ac.il |
This table provides examples of enzymatic resolutions used to obtain enantiomerically pure carboxylic acids and their derivatives.
Achieving control over both diastereoselectivity and enantioselectivity is a primary goal in modern organic synthesis. For this compound, which has a single stereocenter, the focus is on enantioselective synthesis. However, in the synthesis of more complex β-amino acid derivatives with multiple stereocenters, controlling diastereoselectivity becomes equally important. nih.govmdpi.com
Various catalytic asymmetric methods have been developed for the enantioselective synthesis of β-amino acids. hilarispublisher.compsu.eduresearchgate.net These include:
Catalytic Asymmetric Conjugate Addition: The use of chiral catalysts to promote the enantioselective Michael addition of nucleophiles to α,β-unsaturated systems. For example, chiral squaramide cinchona alkaloids have been used to catalyze the enantioselective Mannich reaction, a type of conjugate addition, to produce β-amino acid derivatives with high enantioselectivities. mdpi.com Similarly, copper-catalyzed asymmetric hydroamination of α,β-unsaturated esters provides a direct route to chiral β-amino acid derivatives. chinesechemsoc.org
Organocatalysis: The use of small organic molecules as chiral catalysts. For instance, new N-alkyl-3,3'-bimorpholine derivatives have been shown to be effective organocatalysts for the asymmetric direct Michael addition of aldehydes to nitroolefins, affording products with high diastereo- and enantioselectivity. nih.gov
Stereoselective Alkylation: As mentioned in the chiral auxiliary section, the alkylation of chiral enolates derived from substrates bearing a chiral auxiliary is a robust method for controlling stereochemistry. The diastereoselective alkylation of isoserine derivatives has been used to synthesize chiral β²,²-amino acids. nih.gov
Stereospecific Transformations: The conversion of existing chiral molecules into the desired product with retention or inversion of configuration. For example, a stereospecific synthesis of β-amino acids has been achieved from enantiomerically enriched propargylic alcohols.
The choice of strategy depends on the specific target molecule, the desired stereoisomer, and the availability of starting materials. The development of new chiral catalysts and auxiliaries continues to expand the toolbox for the stereocontrolled synthesis of β-amino acids like this compound.
| Method | Catalyst/Auxiliary | Substrate | Key Transformation | Stereoselectivity | Reference(s) |
| Asymmetric Mannich Reaction | Squaramide Cinchona Alkaloid | Imines and Ketones | C-C bond formation | 41-99% ee | mdpi.com |
| Asymmetric Michael Addition | N-alkyl-3,3'-bimorpholine | Aldehydes and Nitroolefins | C-C bond formation | High dr and ee | nih.gov |
| Diastereoselective Alkylation | Chiral bicyclic N,O-acetal | Isoserine derivative | α-alkylation | High diastereoselectivity | nih.gov |
| Conjugate Addition of Lithium Amides | (R)-N-benzyl-N-α-methylbenzylamine | tert-Butyl perillate | C-N bond formation | >99% de | beilstein-journals.org |
This table summarizes various methods for controlling stereoselectivity in the synthesis of β-amino acid derivatives.
Precursor Design and Derivation
The foundation of an effective synthesis lies in the design of its starting materials. For this compound, this involves creating activated molecules that facilitate the formation of the key N-benzyloxy bond and the propionic acid backbone.
A significant strategy in the synthesis of related N-protected β-amino acids involves the use of sulfonic esters of N-hydroxyimides. nih.gov These compounds serve as potent activating agents that can react with alcohols in a Lossen-like rearrangement, providing an elegant, one-pot route to N-urethane-protected amino acids. nih.govresearchgate.net For instance, reacting 1-{[(4-Methylphenyl)sulfonyl]oxy}pyrrolidine-2,5-dione, a type of N-hydroxyimide sulfonic ester, with benzyl alcohol leads to the formation of N-[(benzyloxy)carbonyl]-beta-alanine, a compound closely related to the target molecule. nih.govresearchgate.net
This approach is considered advantageous over traditional methods that use highly reactive sulfonyl chlorides, as the sulfonic esters of N-hydroxyimides offer better stability and are easier to handle. sci-hub.se The mechanism is predicated on the nucleophilic attack by an alcohol on the ester, which induces the rearrangement and formation of the desired N-protected structure. nih.gov
Table 1: N-Hydroxyimide Sulfonic Esters in the Synthesis of N-Protected β-Alanine This table is interactive. You can sort and filter the data.
| Precursor | Reactant | Product | Reference |
|---|---|---|---|
| 1-{[(4-Methylphenyl)sulfonyl]oxy}pyrrolidine-2,5-dione | Benzyl alcohol | N-[(benzyloxy)carbonyl]-beta-alanine (2a) | nih.gov, researchgate.net |
| 1-[(Methylsulfonyl)oxy]piperidine-2,6-dione | Benzyl alcohol | 4-{[(Benzyloxy)carbonyl]amino}butanoic acid (2b) | nih.gov |
Synthesis of Halogenated or Substituted Precursors
The use of halogenated precursors represents a more traditional but effective method for building the β-amino acid skeleton. Compounds such as 3-bromopropanoic acid are common starting materials for the synthesis of N-substituted β-alanines and their oligomers, known as β-peptoids. nih.gov The strategy involves a straightforward nucleophilic substitution where the halogen atom is displaced by the desired amine, in this case, N-benzylhydroxylamine or a suitable equivalent, to form the carbon-nitrogen bond.
Another approach utilizes substituted, non-halogenated precursors in solid-phase synthesis. For example, polymer-bound 4-(benzyloxy)benzyl acrylate (B77674) can be treated with primary amines in a Michael addition reaction to yield resin-bound N-substituted β-alanines. acs.org This method is particularly useful for combinatorial synthesis and the preparation of β-peptoid libraries. acs.org
Table 2: Halogenated and Substituted Precursors for β-Alanine Derivatives This table is interactive. You can sort and filter the data.
| Precursor | Synthetic Strategy | Application | Reference |
|---|---|---|---|
| 3-Bromopropanoic acid | Nucleophilic Substitution | Synthesis of β-peptoids | nih.gov |
| 4-(Benzyloxy)benzyl acrylate (polymer-bound) | Michael Addition | Solid-phase synthesis of N-substituted β-alanines | acs.org |
Process Optimization and Scale-Up Considerations
Optimizing reaction conditions is critical for transitioning a synthetic procedure from the laboratory to a larger scale. Key considerations include minimizing the number of steps, using efficient solvent systems, and defining mild, reproducible reaction conditions.
One-pot reactions are highly valued for their efficiency, as they reduce the need for intermediate purification steps, thereby saving time, materials, and cost. A notable one-pot procedure for synthesizing N-protected β-amino acids utilizes the aforementioned Lossen-like rearrangement of N-hydroxyimide sulfonic esters. nih.govresearchgate.net In this process, a sulfonic ester of an N-hydroxyimide is dissolved in an alcohol, and the addition of a base like triethylamine (B128534) (TEA) initiates a reaction that proceeds directly to the N-urethane-protected β-amino acid. nih.govresearchgate.net This method effectively combines the activation and coupling steps into a single, streamlined operation. nih.gov While other one-pot reactions exist for β-amino acids, such as those combining an aldehyde, malonic acid, and ammonium acetate, the N-hydroxyimide ester route is particularly relevant for installing the N-benzyloxy group. nih.govresearchgate.net
Table 3: One-Pot Synthesis of N-[(benzyloxy)carbonyl]-beta-alanine This table is interactive. You can sort and filter the data.
| Starting Materials | Reagents | Key Process | Reference |
|---|---|---|---|
| 1-{[(4-Methylphenyl)sulfonyl]oxy}pyrrolidine-2,5-dione, Benzyl alcohol | Triethylamine (TEA) | Lossen-like rearrangement | nih.gov, researchgate.net |
Efficient Solvent Systems and Reaction Conditions
The choice of solvent and reaction conditions profoundly impacts the efficiency, yield, and environmental footprint of a synthesis. In the one-pot synthesis of N-[(benzyloxy)carbonyl]-beta-alanine, an exceptionally efficient system is employed where benzyl alcohol serves as both the nucleophilic reactant and the reaction solvent. nih.govresearchgate.net This approach maximizes the concentration of one of the reactants and simplifies the reaction setup. The conditions for this transformation are relatively mild, requiring the mixture to be stirred at 65°C for one hour to achieve a high yield. nih.govresearchgate.net
For syntheses based on Michael additions, such as those used in solid-phase methods, reaction conditions can be even milder. nih.gov Optimization of these reactions has led to decreased reaction times of 20 to 40 minutes at room temperature. nih.gov The pursuit of solvent-free or "green" solvent systems is a continual goal in process chemistry to improve the sustainability of chemical manufacturing. scirp.orgmdpi.com
Table 4: Reaction Conditions for Synthesis of β-Alanine Derivatives This table is interactive. You can sort and filter the data.
| Synthetic Method | Solvent | Temperature | Time | Reference |
|---|---|---|---|---|
| Lossen-like Rearrangement | Benzyl alcohol | 65 °C | 1 hour | nih.gov, researchgate.net |
| Michael Addition (Solid Phase) | Not specified | Room Temperature | 20-40 minutes | nih.gov |
Chemical Reactivity and Transformational Chemistry
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of 3-(N-benzyloxy)aminopropionic acid readily undergoes reactions typical of this functional group, most notably amidation and esterification.
Amidation, the formation of an amide bond, is a cornerstone of peptide synthesis. wikipedia.org The carboxylic acid of this compound can be coupled with a primary or secondary amine to form the corresponding amide. This transformation typically requires the activation of the carboxylic acid, which can be achieved using various coupling reagents. organic-chemistry.org For instance, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed to facilitate this reaction. peptide.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help to minimize side reactions and racemization. wikipedia.org A facile one-pot synthesis of amides from N-Cbz-protected amines has also been described, involving the in-situ generation of isocyanate intermediates that react with Grignard reagents. rsc.org
Esterification, the conversion of the carboxylic acid to an ester, can be accomplished through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., concentrated sulfuric acid), is a classic approach. chemguide.co.ukoperachem.com The reaction is reversible, and thus often requires conditions that favor product formation, such as using an excess of the alcohol or removing water as it is formed. operachem.com Alternatively, esters can be prepared from the corresponding carboxylate ion via an SN2 reaction with a primary alkyl halide. libretexts.org For example, methyl 3-([(benzyloxy)carbonyl]amino)propanoate can be synthesized by reacting this compound with methanol (B129727) in the presence of an acid catalyst. ontosight.ai
Table 1: Examples of Amidation and Esterification Reactions
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Amidation | Amine, Coupling Agent (e.g., EDC, DCC), +/- Additive (e.g., HOBt) | Amide |
| Amidation | 2-chloropyridine, trifluoromethanesulfonyl anhydride, Grignard reagent | Amide |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Esterification | Alkyl Halide, Base | Ester |
In peptide synthesis, the carboxylic acid of an N-protected amino acid, such as this compound, must be activated to facilitate the formation of a peptide bond with the amino group of another amino acid. uniurb.it This activation makes the carboxyl carbon more electrophilic and susceptible to nucleophilic attack. jpt.com
Several classes of reagents are used for this purpose:
Carbodiimides: Reagents like DCC and EDC are widely used. wikipedia.orgbachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.org
Phosphonium Salts: Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are effective activators. jpt.combachem.com
Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also commonly employed for their high efficiency and ability to suppress racemization. jpt.combachem.com
The choice of coupling reagent and conditions can be critical for achieving high yields and maintaining the stereochemical integrity of the amino acids. bachem.com
Reactions Involving the N-Benzyloxycarbonyl Group
The N-benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under various reaction conditions and its susceptibility to selective removal. thieme-connect.de
The removal of the Cbz group from this compound can be achieved through several methods, primarily catalytic hydrogenolysis and acid-mediated cleavage. thieme-connect.de
Catalytic hydrogenolysis is a mild and common method for cleaving the Cbz group. This reaction is typically carried out using a palladium catalyst, most often palladium on activated carbon (Pd/C), under a hydrogen atmosphere. thieme-connect.detaylorfrancis.com The reaction proceeds via the hydrogenolysis of the benzylic C-O bond, yielding the free amine, toluene, and carbon dioxide. taylorfrancis.com This method is highly efficient and the byproducts are generally easy to remove. taylorfrancis.com The use of diphenylsulfide as a catalyst poison can allow for the selective hydrogenation of other functional groups in the presence of a Cbz group. organic-chemistry.orgnih.gov Transfer hydrogenolysis, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of Pd/C, is another effective variation of this method. nih.gov
The Cbz group can also be removed under acidic conditions. Strong acids such as hydrogen bromide (HBr) in acetic acid are effective for this purpose. monash.edumerckmillipore.com Trifluoroacetic acid (TFA) can also be used, although it is generally considered a milder reagent for Boc-group cleavage, higher concentrations or temperatures may be required for Cbz removal. researchgate.netwiley-vch.de The choice of acid and reaction conditions is important to avoid unwanted side reactions, particularly with sensitive substrates. monash.edu For instance, a mixture of trifluoromethanesulfonic acid in hexafluoroisopropanol has been reported as a facile method for N-Cbz deprotection at room temperature. digitellinc.com
Table 2: Comparison of Cbz Deprotection Methods
| Method | Reagents | Key Features |
|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild conditions, clean byproducts (toluene, CO₂). taylorfrancis.com |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Avoids the use of gaseous hydrogen. nih.gov |
| Acid-Mediated Cleavage | HBr in Acetic Acid | Strong acidic conditions. monash.edumerckmillipore.com |
| Acid-Mediated Cleavage | Trifluoroacetic Acid (TFA) | May require harsher conditions compared to Boc deprotection. researchgate.netwiley-vch.de |
| Acid-Mediated Cleavage | Trifluoromethanesulfonic acid in HFIP | Facile cleavage at room temperature. digitellinc.com |
Selective Deprotection Methodologies
Reactivity of the Aliphatic Backbone
The aliphatic backbone of this compound offers sites for further functionalization at the α and β positions. nih.govchemrxiv.org These modifications can significantly alter the molecule's properties and are crucial for developing analogs with specific biological activities. nih.gov
Palladium-catalyzed C(sp³)–H activation has emerged as a powerful tool for the arylation of C(sp³)–H bonds. nih.gov By employing specific directing groups, such as N-methoxyamide or oxalyl amide, it is possible to achieve site-selective functionalization. nih.gov For example, the use of an N-methoxyamide auxiliary can direct the arylation to the β-position of aliphatic acid derivatives. nih.gov
Photocatalysis provides another avenue for the regiodivergent functionalization of N-heterocycles at either the α- or β-position. chemrxiv.org A key intermediate, a t-butyl carbamate (B1207046) (Boc)-stabilized iminium ion, can lead to either α-hydroxylation or β-elimination depending on the choice of base. chemrxiv.org While this specific example pertains to N-heterocycles, the underlying principles of activating C-H bonds adjacent to a nitrogen atom are relevant to the functionalization of the aliphatic backbone of this compound derivatives.
Transformations involving substituents at the β-carbon of the 3-aminopropionic acid core are essential for creating diverse molecular structures. For instance, β-lactones derived from N-protected serine can be opened by various nucleophiles to yield β-substituted alanines. researchgate.net This strategy allows for the introduction of a wide range of functionalities at the β-position.
In the context of β-amino acids, the development of methods for the stereoselective synthesis of β-substituted derivatives is of significant interest. researchgate.net The use of chiral auxiliaries and catalytic asymmetric methods are prominent strategies to achieve this. researchgate.net
Role as a Synthon in Complex Molecule Synthesis
This compound and its derivatives are valuable synthons in the construction of more complex molecules, including peptidomimetics and natural products. sioc-journal.cn A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. nih.gov
The ability to introduce functionality at the nitrogen and along the aliphatic backbone makes this compound a versatile building block. For example, enantiomerically enriched β-amino acids can be synthesized using Ni(II) complexes of Schiff bases derived from α-amino acids and chiral auxiliaries. researchgate.netresearchgate.net These complexes can undergo reactions like Cα-alkylation to produce unnatural amino acids with high stereocontrol. researchgate.net
Furthermore, the 3-aminopropionic acid core is a key component of β-peptides, which are polymers of β-amino acids. researchgate.net These structures can adopt stable secondary structures similar to α-peptides and are of interest for their potential biological activities and resistance to proteases. researchgate.net The synthesis of β-peptides often relies on the availability of well-defined β-amino acid synthons.
Table 2: Applications of this compound Derivatives as Synthons
| Derivative/Reaction Type | Target Molecule/Structure | Key Transformation | Reference |
| Ni(II) complex of Schiff base | Unnatural amino acids | Cα-alkylation | researchgate.net |
| β-Lactone derived from N-protected serine | β-substituted alanines | Nucleophilic ring-opening | researchgate.net |
| N-Cbz-protected amino acid | Arylamides | Transamidation | organic-chemistry.org |
| Protected carbamate | Ureas | Carbamatization | organic-chemistry.org |
| 3-Aminopropionic acid core | β-Peptides | Peptide synthesis | researchgate.net |
Applications As a Synthetic Building Block
In Peptide and Peptidomimetic Synthesis
The structure of 3-(N-benzyloxy)aminopropionic acid makes it an ideal monomer for the synthesis of non-natural peptide-like molecules, known as peptidomimetics. These compounds mimic the structure of natural peptides but often possess enhanced stability and novel functionalities.
This compound and its derivatives are key components in the synthesis of β-peptides and β-peptoids, which are oligomers of β-amino acids. Unlike natural peptides, which are composed of α-amino acids, these synthetic analogues have an additional carbon atom in their backbone, leading to unique folding patterns and biological activities.
The benzyloxycarbonyl (Cbz) group serves as a protecting group for the nitrogen atom, preventing unwanted reactions during the synthesis process. This allows for the sequential addition of monomers to build up the desired oligomer chain. Research has demonstrated the successful synthesis of N-substituted-β-aminopropionic acid oligomers, or β-peptoids, using solid-phase synthesis methods. nih.govacs.org In these syntheses, a polymer-bound acrylate (B77674) is treated with primary amines to afford N-substituted β-alanines. nih.govacs.org The development of these methods has enabled the creation of libraries of β-peptoids for various research applications. acs.org
The synthesis of β-peptoids often involves a "sub-monomer" approach, where the side chains are introduced by Michael addition to resin-bound acrylamides. acs.org This strategy has been used to prepare dimers and trimers of β-peptoids. acs.org
Table 1: Examples of β-Peptoid Synthesis using Benzyloxy-Protected Monomers
| Monomer/Precursor | Synthetic Method | Resulting Structure | Reference |
|---|---|---|---|
| Polymer-bound 4-(benzyloxy)benzyl acrylate | Solid-phase synthesis with primary amines | N-substituted β-alanines | nih.govacs.org |
| Resin-bound acrylamides | Michael addition of primary amines | β-Peptoid dimers and trimers | acs.org |
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the assembly of peptides and their analogues. This compound is amenable to SPPS protocols, allowing for the efficient and controlled construction of β-peptidoid chains.
The progress of the synthesis on the solid support can be monitored using techniques like single-bead FT-IR microspectroscopy to analyze the resin-bound intermediates. nih.govacs.org
The incorporation of β-amino acids like this compound into peptide backbones has a significant impact on their three-dimensional structure. The additional methylene (B1212753) group in the backbone of β-peptides and β-peptoids leads to different conformational preferences compared to α-peptides. This allows for the design of synthetic peptides with specific, predictable folding patterns, such as helices and turns.
Table 2: Influence of β-Amino Acids on Peptide Conformation
| Peptide Type | Conformational Feature | Influencing Factor | Reference |
|---|---|---|---|
| β-Peptoids | Cis-trans isomerism of tertiary amide bonds | Choice of side chains | acs.org |
| Cyclic peptides with β-alanine | Enlargement of β-turns | Incorporation of β-alanine residue | nih.gov |
Theoretical and Mechanistic Investigations
Computational Chemistry Studies
Computational chemistry serves as a powerful tool to predict and rationalize the properties of 3-(N-benzyloxy)aminopropionic acid. Through various modeling techniques, researchers can explore aspects of the molecule that are difficult to observe experimentally.
Conformational Analysis and Energy Landscapes
The flexibility of this compound is a key determinant of its chemical behavior. Conformational analysis helps to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. The collection of all possible conformations and their corresponding energies constitutes the molecule's conformational energy landscape. researchgate.netbiorxiv.orgnih.gov
Studies on closely related β-peptide models, such as N-acetyl-3-aminopropionic acid-N'-methylamide, have been conducted using infrared spectroscopy in low-temperature matrices combined with electronic structure calculations. nih.gov These investigations revealed that despite the potential for high flexibility due to an extra backbone torsion angle compared to α-peptides, only a few backbone conformers are energetically favorable. nih.gov The most dominant conformer is characterized by a stable six-membered pseudo-ring formed by an intramolecular hydrogen bond (C6 hydrogen-bonded ring). nih.gov Conformations involving larger eight-membered H-bonded rings are also possible but are present in significantly smaller amounts. nih.gov This preference for a limited number of stable conformations can have a profound impact on the design of larger β-peptides with specific secondary structures. nih.gov
Molecular dynamics (MD) simulations offer a method to visualize the constant motion of atoms within the molecule over time, providing a dynamic view of its conformational landscape. nih.govresearchgate.net These simulations can map the transitions between different low-energy states, revealing the pathways and energy barriers involved. researchgate.net For a molecule like this compound, MD simulations could elucidate how the bulky benzyloxy group influences the flexibility of the β-alanine backbone and its preference for specific folded or extended conformations in various solvent environments. researchgate.netijbiotech.com
| Conformer Type | Key Structural Feature | Relative Stability | Supporting Evidence |
|---|---|---|---|
| C6 H-bonded Ring | Six-membered intramolecular hydrogen-bonded pseudo-ring | Dominant/Most Stable | Theoretical predictions and IR spectroscopy on model β-peptides. nih.gov |
| C8 H-bonded Ring | Eight-membered intramolecular hydrogen-bonded pseudo-ring | Minor/Less Stable | Observed in smaller amounts in model β-peptides. nih.gov |
| Extended/Linear | Non-hydrogen-bonded, linear arrangement of the backbone | Variable | Generally higher in energy but can be populated depending on solvent and temperature. |
Electronic Structure Analysis and Reactivity Prediction
Understanding the electronic structure of this compound is essential for predicting its reactivity. Techniques like Natural Bond Orbital (NBO) analysis can provide detailed information about charge distribution, orbital interactions, and the nature of chemical bonds within the molecule.
A computational study on the structural isomer N-benzyloxycarbonyl-L-alanine using NBO analysis identified key electronic features. researchgate.net Similar analysis applied to this compound would reveal significant charge delocalization within the carbamate (B1207046) group (-NH-C(=O)-O-). The lone pair of electrons on the nitrogen atom interacts with the antibonding orbital of the adjacent carbonyl group (n -> π* interaction), which stabilizes the planar geometry of the amide bond and influences the acidity of the N-H proton. The benzyloxy group introduces a large, electron-rich aromatic system that can participate in π-stacking interactions.
The reactivity of the molecule can be predicted by examining its frontier molecular orbitals (FMOs) - the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Likely localized on the electron-rich phenyl ring and the oxygen atoms of the carboxylate and carbamate groups, indicating these are the primary sites for electrophilic attack.
LUMO: Expected to be centered on the carbonyl carbon of the carboxylic acid and the carbamate group, marking them as the most probable sites for nucleophilic attack.
Another computational approach involves simulating specific reactions, such as the transformation of [3-¹⁴C]propionic acid into glycinium via β-decay. arxiv.org Such simulations calculate the molecular dynamics of the recoiled nitrogen atom to predict the probability of forming a stable C-N bond, offering a unique way to quantify reactivity and product formation probability under specific conditions. arxiv.org
Molecular Modeling of Interactions
Molecular modeling, particularly molecular docking, is used to predict and analyze the non-covalent interactions between a small molecule and a macromolecular target, such as an enzyme or a receptor. nih.gov While specific docking studies for this compound are not widely published, its role as a protected β-amino acid makes it a key building block for peptidomimetics, which are often designed as enzyme inhibitors.
A hypothetical docking study of this compound into an enzyme's active site would likely reveal several key interactions:
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (from the -OH) and acceptor (from the C=O). The N-H group of the carbamate is a strong hydrogen bond donor.
Hydrophobic Interactions: The benzyl (B1604629) group provides a large hydrophobic surface capable of interacting with nonpolar amino acid residues in the enzyme's binding pocket.
π-π Stacking: The phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
These computational techniques are invaluable in rational drug design, allowing for the virtual screening of compounds and the optimization of their binding affinity to a biological target before undertaking complex and costly synthesis. researchgate.net
Reaction Pathway Elucidation
Investigating the mechanisms of reactions involving this compound is crucial for optimizing synthetic routes and controlling product outcomes, especially in terms of selectivity and stereochemistry.
Mechanistic Studies of Synthetic Transformations
One efficient method for synthesizing N-urethane-protected β-amino acids like this compound involves a one-pot procedure based on a Lossen-type rearrangement. researchgate.net The proposed mechanism for this transformation starts with the reaction of a sulfonic ester of an N-hydroxyimide with an alcohol, such as benzyl alcohol, in the presence of a base.
Proposed Mechanism via Lossen Rearrangement:
Nucleophilic Attack: The alkoxide, generated from benzyl alcohol and a base (e.g., triethylamine), attacks the carbonyl group of the N-hydroxysuccinimide derivative.
Rearrangement: This is followed by a rearrangement where the alkyl group of the ester migrates to the nitrogen atom, leading to the expulsion of the succinimide (B58015) leaving group and the formation of an isocyanate intermediate.
Trapping of Isocyanate: The isocyanate is then trapped by another molecule of benzyl alcohol to form the stable N-benzyloxycarbonyl (Cbz) protected β-amino acid. researchgate.net
Another synthetic pathway involves the ring-opening of an N-protected-L-serine β-lactone. researchgate.net In this approach, a suitable nucleophile attacks the β-lactone ring, leading to the formation of a β-substituted alanine (B10760859) derivative. If O-benzylhydroxylamine were used as the nucleophile, it would provide a direct route to the target compound.
Investigation of Selectivity and Stereocontrol Mechanisms
Achieving high levels of stereocontrol is a central challenge in the synthesis of chiral β-amino acids. The conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method for this purpose, and its mechanism has been studied to understand the origins of selectivity.
The Sibi group has investigated the use of chiral Lewis acids, such as magnesium-bisoxazoline complexes, to catalyze the enantioselective conjugate addition of O-benzylhydroxylamine to α,β-unsaturated systems. uni-koeln.de
Mechanism of Stereocontrol in Mg-Catalyzed Conjugate Addition:
Catalyst-Substrate Coordination: The chiral Mg(II)-bisoxazoline (BOX) complex coordinates to the α,β-unsaturated imide or ester, acting as a chiral Lewis acid. This coordination activates the substrate for nucleophilic attack and creates a chiral environment around the reaction center.
Facial Selectivity: The bulky ligands of the chiral catalyst block one face of the planar enone system.
Nucleophilic Attack: The nucleophile, O-benzylhydroxylamine, is directed to attack the β-carbon from the less sterically hindered face, leading to the preferential formation of one enantiomer.
Studies on the addition of O-benzylhydroxylamine to α,β-disubstituted imides catalyzed by Mg(NTf₂)₂ and a bisoxazoline ligand have shown the formation of anti-adducts with high diastereoselectivity and enantioselectivity. core.ac.uk The resulting isoxazolidinone products can then be converted to the desired β-amino acid through hydrogenolysis. core.ac.uk The choice of catalyst, ligand, and reaction conditions is critical for controlling both diastereoselectivity and enantioselectivity in these transformations. ua.es
| Synthetic Method | Key Intermediate/Reaction Type | Mechanistic Feature | Selectivity Control |
|---|---|---|---|
| Lossen Rearrangement | Isocyanate intermediate | Nucleophilic attack followed by rearrangement and trapping. researchgate.net | Not stereoselective unless a chiral alcohol or reagent is used. |
| β-Lactone Ring Opening | SN2 attack | Nucleophilic opening of a strained four-membered ring. researchgate.net | Stereospecific; configuration at the α-carbon is inverted. |
| Catalytic Asymmetric Conjugate Addition | Aza-Michael reaction | Lewis acid activation and creation of a chiral environment. uni-koeln.decore.ac.uk | High diastereo- and enantioselectivity controlled by the chiral catalyst. |
Future Directions and Emerging Research Avenues
Development of Greener Synthetic Pathways
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. d-nb.info For 3-(N-benzyloxy)aminopropionic acid and its derivatives, future research will likely focus on developing more environmentally benign synthetic methodologies.
Current synthetic routes may rely on traditional methods that generate significant waste or use harsh reagents. Emerging research emphasizes the shift towards catalytic processes that improve atom economy. For instance, the development of catalytic methods for amide bond formation, which generate only water as a byproduct, is a high-priority area. mdpi.com Research into catalysts like boric acid for amide condensation represents a move away from stoichiometric coupling reagents that have poor atom economy. mdpi.com
Future synthetic strategies for this compound could explore:
Catalytic Amidation: Investigating novel, recyclable catalysts for the formation of the N-benzyloxyamine linkage or for subsequent derivatization of the carboxylic acid group.
Bio-inspired Synthesis: Exploring enzymatic or chemoenzymatic routes to produce the β-amino acid core, which can offer high stereoselectivity and mild reaction conditions. researchgate.net The use of nitrilases is one such example in the preparation of pure β-amino acids. d-nb.info A protocol for synthesizing β-amino acids from α,β-unsaturated carboxylic acids using heterogeneous catalytic systems also points toward more sustainable, waste-minimizing processes. acs.org
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Parameter | Traditional Synthesis | Potential Green Synthesis |
|---|---|---|
| Reagents | Stoichiometric coupling agents, hazardous solvents | Catalytic reagents, benign solvents (e.g., water, bio-solvents) |
| Byproducts | Significant, often hazardous waste | Minimal, non-toxic byproducts (e.g., water) |
| Energy Use | Often requires high temperatures and lengthy reaction times | Lower energy requirements, faster reaction kinetics |
| Atom Economy | Low | High |
Exploration of Novel Reactivity Patterns
While this compound is a valuable building block, its full reactive potential is yet to be realized. Future research will delve into uncovering novel reactivity patterns to construct more complex and functionally diverse molecules. A key area of interest is the use of this scaffold in the synthesis of β-peptoids, which are oligomers of N-substituted β-amino acids. acs.org These peptidomimetics are resistant to proteolytic degradation and can form stable secondary structures, making them attractive for biomedical applications. acs.orgacs.org
Emerging research directions include:
β-Peptoid and Foldamer Synthesis: Expanding the solid-phase synthesis methods to create a wider variety of β-peptoid oligomers with unique backbone and side-chain functionalities. nih.govacs.org The development of iterative conjugate addition/ring expansion (CARE) reactions offers a versatile route to β-peptoid-based macrocycles. rsc.org
Stereoselective Transformations: Developing new catalytic asymmetric methods to control the stereochemistry at the α- and β-positions, enabling access to a rich diversity of enantioenriched β-amino acid derivatives. wustl.eduorganic-chemistry.org
C-H Activation: Utilizing the N-benzyloxyamino group to direct C-H activation reactions at specific positions, allowing for late-stage functionalization and the creation of novel molecular architectures. Palladium-catalyzed reactions using mono-N-protected amino acids as ligands have already shown promise in this area. rsc.org
Enolate Chemistry: Investigating the reactivity of enolate synthons derived from related β-alanine structures, such as N-protected azetidin-2-ones, to perform aldol (B89426) reactions for constructing complex β-amino acid derivatives. nih.govfigshare.com
Integration into Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in chemical production, offering enhanced safety, scalability, and efficiency. acs.org For this compound, these technologies promise to accelerate the discovery and development of its derivatives.
Key opportunities in this domain include:
Continuous Flow Synthesis: Developing robust flow chemistry protocols for the synthesis of this compound and its subsequent conversion into peptides or peptoids. acs.orgscispace.com Flow reactors allow for precise control over reaction parameters, enabling the use of high temperatures to accelerate slow reactions and improving safety for highly exothermic processes. acs.orgrsc.org This approach can significantly reduce reaction times and the required excess of reagents. nih.govresearchgate.net
Automated Synthesis Platforms: Integrating the synthesis of derivatives into automated platforms, such as robotic peptide synthesizers. nih.govacs.org This allows for the rapid, high-throughput generation of libraries of compounds for screening purposes, which is invaluable in drug discovery and materials science. beilstein-journals.orgbeilstein-journals.org Automated systems can perform iterative reaction cycles, purification, and analysis with minimal human intervention. scispace.comchimia.ch
Table 2: Advantages of Flow Chemistry and Automation
| Technology | Key Advantages | Application to this compound |
|---|---|---|
| Flow Chemistry | Enhanced heat/mass transfer, improved safety, scalability, reduced reaction times. acs.org | Safer and more efficient production of the parent compound and its derivatives, enabling difficult or hazardous reactions. rsc.org |
| Automated Synthesis | High-throughput experimentation, improved reproducibility, rapid library generation. acs.orgbeilstein-journals.org | Automated solid-phase synthesis of β-peptoid libraries for biological screening. frontiersin.orgnih.gov |
Predictive Modeling for Synthesis and Reactivity
Computational chemistry and machine learning are becoming indispensable tools for modern chemical research. acs.org These predictive models can accelerate discovery by forecasting reaction outcomes, optimizing conditions, and designing molecules with desired properties, thereby reducing the need for extensive trial-and-error experimentation. beilstein-journals.orgsesjournal.com
For this compound, future research will increasingly rely on:
Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to elucidate reaction mechanisms, predict reactivity, and understand the origins of stereoselectivity in its transformations. nih.govacs.org Such studies can provide deep insights into transition states and the role of catalysts, guiding the design of more efficient synthetic routes. rsc.org
Machine Learning (ML) Models: Developing and utilizing ML algorithms to predict reaction yields, identify optimal reaction conditions (e.g., catalyst, solvent, temperature), and even propose novel synthetic procedures. mdpi.comsesjournal.com By training on large datasets of chemical reactions, these models can identify complex patterns that are not immediately obvious to human researchers. beilstein-journals.org
Pharmacophore and Molecular Modeling: Using computational models to design derivatives of this compound with specific biological activities. acs.orgnih.gov By modeling the interaction of potential derivatives with biological targets, researchers can prioritize the synthesis of compounds with the highest likelihood of success.
The integration of these predictive tools will create a powerful feedback loop, where computational predictions guide laboratory experiments, and the resulting experimental data is used to refine and improve the predictive models, leading to a more intelligent and resource-efficient discovery process. rsc.orgarxiv.org
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-(N-benzyloxy)aminopropionic acid, and what starting materials are typically used?
- Methodological Answer : The compound can be synthesized via a Michael addition strategy. For example, polymer-bound acrylate intermediates (e.g., 4-(benzyloxy)benzyl acrylate) react with benzyloxyamine to form N-substituted β-aminopropionic acid derivatives. This approach, adapted from solid-phase oligomer synthesis , allows for controlled stepwise acylation and amine addition. Starting materials include acryloyl chloride for introducing the acrylic acid moiety and O-benzyl hydroxylamine hydrochloride for the N-benzyloxy group. Reaction optimization (e.g., temperature, solvent polarity) can improve yields, as demonstrated in trimer synthesis (67% yield via seven linear reactions) .
Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) with internal standards (e.g., tetramethylsilane) is critical for confirming proton environments, such as the benzyloxy group’s aromatic protons (δ 7.2–7.4 ppm) and the β-aminopropionic backbone (δ 2.5–3.5 ppm). Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups, including the carbonyl stretch (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹). Single-bead FT-IR microspectroscopy, as used for resin-bound intermediates , is particularly useful for monitoring solid-phase reactions.
Advanced Research Questions
Q. What strategies optimize the solid-phase synthesis of this compound derivatives to enhance yield and purity?
- Methodological Answer : Yield optimization involves:
- Resin Loading Control : Pre-loading quantification via ¹H NMR of cleaved intermediates ensures consistent polymer-bound reactant ratios .
- Reagent Stoichiometry : Excess acryloyl chloride (1.5–2 eq.) during acylation steps minimizes incomplete reactions.
- Purification : Iterative wash cycles (e.g., dichloromethane/diethyl ether) remove unreacted reagents. For trimeric derivatives, iterative Michael additions and acylations improve stepwise efficiency . Advanced techniques like combinatorial library synthesis (equimolar mixing of monomers) enable rapid screening of optimal conditions .
Q. How can contradictory toxicological data between this compound and its analogs (e.g., IR3535) be resolved?
- Methodological Answer : While IR3535 (a structural analog) exhibits low toxicity (oral LD₅₀ >5000 mg/kg in rats) , the benzyloxy group in the target compound may alter metabolic pathways. Researchers should:
- Conduct Comparative Studies : Use OECD Guideline 423 (acute oral toxicity) and Ames tests to assess mutagenicity, referencing protocols from IR3535 evaluations .
- Structure-Activity Relationship (SAR) Analysis : Compare electronic (e.g., Hammett constants) and steric effects of substituents (benzyloxy vs. butyl-acetyl) to predict toxicity .
- In Silico Modeling : Tools like OECD QSAR Toolbox can predict hepatotoxicity based on structural fragments .
Q. What analytical techniques are recommended for quantifying trace impurities in this compound during scale-up?
- Methodological Answer : High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) with deuterated internal standards (e.g., [²H₃]-creatinine) achieves ppb-level sensitivity. Chromatography using a TSKgel Amide-80 column (150 × 2.00 mm) with acetonitrile/ammonium acetate buffers (pH 3.0) resolves polar impurities . For non-volatile byproducts, Charged Aerosol Detection (CAD) provides universal quantification without derivatization .
Q. How can researchers evaluate the environmental persistence of this compound in non-target ecosystems?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to pH 7.4 buffers at 25°C and monitor degradation via LC-MS/MS . The benzyloxy group’s lability under acidic/alkaline conditions can be compared to IR3535’s stability .
- Soil Column Experiments : Assess adsorption coefficients (Kd) using OECD Guideline 106. High Kd values (>500 mL/g) indicate low mobility, reducing aquatic contamination risks .
- Microbial Degradation : Use OECD 301B (Ready Biodegradability Test) with activated sludge inoculum. Slow degradation (e.g., <10% in 28 days) warrants ecotoxicology assays (e.g., Daphnia magna LC₅₀) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
